molecular formula C16H11ClF3NO B2841085 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-propynyl ether CAS No. 338402-02-1

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-propynyl ether

Cat. No.: B2841085
CAS No.: 338402-02-1
M. Wt: 325.72
InChI Key: LYDOAPJSGNCPSQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-chloro-2-[(4-prop-2-ynoxyphenyl)methyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NO/c1-2-7-22-13-5-3-11(4-6-13)8-15-14(17)9-12(10-21-15)16(18,19)20/h1,3-6,9-10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDOAPJSGNCPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-propynyl ether typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine derivative, which is then subjected to chlorination and trifluoromethylation. The resulting intermediate is coupled with a phenylacetylene derivative under specific reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl sites, using reagents such as sodium methoxide.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-propynyl ether has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-propynyl ether exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are modulated by the compound’s unique structure, leading to changes in biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms and potential therapeutic applications.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-propynyl ether
  • Molecular Formula: C₁₆H₁₁ClF₃NO
  • Molecular Weight : 325.72 g/mol
  • CAS Registry Number : 1623663-01-3 .

Structural Features: The compound consists of a 3-chloro-5-(trifluoromethyl)pyridinyl moiety linked via a methylene bridge to a phenyl ring, which is further substituted with a propargyl ether group.

Structural Analogues and Functional Group Variations
Compound Name Molecular Formula Key Structural Differences Applications/Activity References
Target Compound C₁₆H₁₁ClF₃NO Propargyl ether substituent Not explicitly stated (hypothesized pesticidal activity)
Haloxyfop C₁₅H₁₀ClF₃NO₄ Phenoxy propanoic acid group Herbicide (ACCase inhibitor)
Fluazifop-butyl C₁₉H₂₀F₃NO₃ Butyl ester of phenoxy propanoic acid Herbicide (aryloxyphenoxypropionate class)
Chlorfluazuron C₂₀H₁₀Cl₂F₅N₃O₃ Benzamide linker with pyridinyloxy group Insecticide/acaricide (chitin synthesis inhibitor)
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-fluorophenyl)methyl]carbamoyl}acetate C₁₈H₁₅ClF₄N₂O₃ Acetate ester with carbamoyl substitution Pharmaceutical candidate (structure suggests kinase inhibition potential)
Key Comparative Analysis

Structural Motifs: The target compound’s propargyl ether group distinguishes it from herbicides like haloxyfop (phenoxy propanoic acid) and fluazifop-butyl (esterified propanoic acid). The propargyl group may confer unique reactivity, such as susceptibility to oxidation or nucleophilic attack, which could influence environmental persistence or metabolic pathways . Chlorfluazuron shares the 3-chloro-5-(trifluoromethyl)pyridinyl moiety but incorporates a benzamide linker and urea functional group, enabling chitin synthesis inhibition in insects .

Physicochemical Properties: Lipophilicity: The trifluoromethyl group in all compared compounds enhances lipid solubility, promoting membrane permeability. However, the propargyl ether in the target compound may reduce hydrophilicity compared to carboxylic acid derivatives (e.g., haloxyfop) .

Synthetic Routes: Haloxyfop and fluazifop-butyl are synthesized via nucleophilic aromatic substitution between pyridinyl chlorides and phenoxy precursors . The target compound likely follows a similar pathway, with propargyl bromide used for etherification . Chlorfluazuron involves multi-step coupling of pyridinyloxy aniline with benzoyl isocyanate, highlighting the diversity in synthetic strategies for structurally related compounds .

Biological Activity: Herbicidal Activity: Haloxyfop and fluazifop inhibit acetyl-CoA carboxylase (ACCase) in grasses. The absence of a propanoic acid group in the target compound suggests a different mode of action, possibly targeting plant growth regulators or enzyme systems . Insecticidal Activity: Chlorfluazuron’s efficacy as a chitin synthesis inhibitor underscores the role of the pyridinyl group in disrupting insect development. The target compound’s propargyl ether may interact with analogous biochemical pathways but requires empirical validation .

Stability and Reactivity: Propargyl ethers are prone to hydrolysis under acidic or basic conditions, unlike the more stable ester groups in fluazifop-butyl. This reactivity could impact the compound’s environmental half-life .

Biological Activity

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 2-propynyl ether is a compound of interest due to its potential biological activities. The presence of the trifluoromethyl group is known to enhance biological activity through increased metabolic stability and lipid solubility, which can improve membrane permeability and interaction with biological targets.

Chemical Structure and Properties

  • Chemical Formula : C15H12ClF3N
  • Molecular Weight : 339.7 g/mol
  • CAS Number : 303148-44-9

The structure includes a pyridine ring substituted with a chloro and trifluoromethyl group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Enzyme Inhibition : The trifluoromethyl group contributes to interactions with enzymes such as cholinesterases and cyclooxygenases, which are crucial in neurodegenerative diseases and inflammation.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
  • Cytotoxicity : Studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines, notably MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells.

Enzyme Inhibition Studies

A comparative analysis of similar compounds revealed that the presence of halogen atoms significantly influences enzyme inhibition. For instance, compounds with a trifluoromethyl group displayed enhanced inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes the IC50 values for selected derivatives:

CompoundAChE IC50 (μM)BChE IC50 (μM)
This compound10.47.7
Compound A19.213.2
Compound B5.49.9

These results indicate that the compound possesses significant inhibitory activity against cholinesterases, which is relevant for therapeutic applications in Alzheimer's disease.

Cytotoxicity Assays

In vitro studies on the MCF-7 cell line showed varying degrees of cytotoxicity among different derivatives of the compound. The following table presents the findings:

CompoundCell LineCytotoxicity (IC50 μM)
This compoundMCF-715.0
Compound CMCF-725.0
Compound DMCF-7>50

The data suggest that this compound has promising cytotoxic properties that warrant further investigation for potential anticancer therapies.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of a related compound in models of neurodegeneration, demonstrating reduced apoptosis in neuronal cells.
  • Anti-inflammatory Activity : Research indicated that derivatives could inhibit COX-2 enzyme activity, suggesting potential use in anti-inflammatory therapies.

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